molecular formula C13H10ClN3 B2765602 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine CAS No. 338415-10-4

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine

Cat. No.: B2765602
CAS No.: 338415-10-4
M. Wt: 243.69
InChI Key: ZJBJYIVBMSSSNZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is a heterocyclic compound with the molecular formula C13H10ClN3 and a molecular weight of 243.7 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure substituted with a 4-chlorophenyl group at the 3-position and an amine group at the 8-position. It is primarily used in research settings and has shown potential in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a cross-coupling reaction, such as Suzuki or Heck coupling, using a 4-chlorophenyl halide and a suitable catalyst.

    Amination at the 8-position:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as heating or catalysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the 4-chlorophenyl and amine substitutions.

    3-(4-Bromophenyl)imidazo[1,2-a]pyridin-8-ylamine: Similar structure with a bromine atom instead of chlorine.

    2,7-Dimethylimidazo[1,2-a]pyridine: A derivative with methyl groups at the 2 and 7 positions.

Uniqueness

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets, while the amine group at the 8-position can participate in hydrogen bonding and other interactions .

Biological Activity

3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ylamine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. The molecular formula is C13H10ClN3, and it has a molecular weight of 243.7 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. It is hypothesized that this compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of the 4-chlorophenyl group enhances lipophilicity, facilitating better interaction with lipid membranes and biological targets .

Anticancer Activity

Several studies have investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that compounds in this class exhibit potent activity against various cancer cell lines.

Case Studies

  • Colon Cancer Cell Lines : A study demonstrated that imidazo[1,2-a]pyridines exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2 while showing minimal toxicity to normal white blood cells. The mechanism involved the initiation of apoptosis through cytochrome c release and caspase activation .
  • Breast Cancer Cell Line : Another investigation focused on the effects of related imidazo[1,2-a]pyridine compounds on the HCC1937 breast cancer cell line. The study revealed that treatment with these compounds resulted in significant cell cycle arrest and apoptosis, with key proteins such as p53 being upregulated .

Antimicrobial Properties

In addition to anticancer activity, this compound has been explored for its antimicrobial properties. Research suggests that it may serve as a potential pharmacophore in drug discovery aimed at combating microbial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to the modification of this compound and its biological implications:

Modification Effect on Activity Reference
4-Chlorophenyl GroupEnhances lipophilicity and receptor binding,
Amino Group at Position 8Facilitates hydrogen bonding interactions,
Substitution VariationsDifferent substituents can enhance or reduce activity ,

Properties

IUPAC Name

3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-10-5-3-9(4-6-10)12-8-16-13-11(15)2-1-7-17(12)13/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBJYIVBMSSSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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